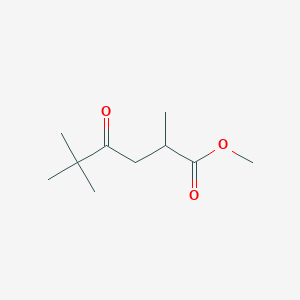

Methyl 2,5,5-trimethyl-4-oxohexanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77903-57-2 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 2,5,5-trimethyl-4-oxohexanoate |

InChI |

InChI=1S/C10H18O3/c1-7(9(12)13-5)6-8(11)10(2,3)4/h7H,6H2,1-5H3 |

InChI Key |

AYFCJJGXDYVQAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2,5,5 Trimethyl 4 Oxohexanoate and Analogues

Regio- and Stereoselective Synthetic Approaches

The precise control of regioselectivity and stereoselectivity is paramount in constructing the trimethylated oxohexanoate backbone. Various modern synthetic methods have been developed to address these challenges, enabling the efficient assembly of such intricate structures.

Zinc Carbenoid-Mediated Chain Extension Reactions for β-Keto Esters

A powerful method for synthesizing γ-keto esters involves the chain extension of β-keto esters using zinc carbenoids. This transformation facilitates a one-carbon homologation, effectively converting a β-dicarbonyl substrate into a γ-keto carbonyl system. prepchem.com The reaction typically involves treating a β-keto ester with a mixture of diethylzinc (B1219324) (Et₂Zn) and a diiodomethane, such as methylene (B1212753) iodide (CH₂I₂) or 1,1-diiodoethane. google.comlookchem.com

The proposed mechanism begins with the deprotonation of the β-keto ester by the organozinc reagent to form an intermediate zinc enolate. prepchem.comchemsynthesis.com This enolate then reacts with the zinc carbenoid, generated in situ, to form a donor-acceptor cyclopropane (B1198618) intermediate. chemsynthesis.com Subsequent fragmentation of this cyclopropane leads to a chain-extended organometallic intermediate, which upon protonation yields the final γ-keto ester. lookchem.com A key advantage of this method is its efficiency and mild reaction conditions. chemsynthesis.com

A specific application of this methodology is the preparation of Methyl 5,5-dimethyl-4-oxohexanoate, an isomer of the target compound. In this synthesis, the precursor methyl 4,4-dimethyl-3-oxopentanoate is treated with diethylzinc and methylene iodide. lookchem.com The reaction proceeds smoothly to afford the desired γ-keto ester in high yield (89-94%) after purification by vacuum distillation. lookchem.com This demonstrates the utility of the zinc carbenoid approach for constructing the core 5,5-dimethyl-4-oxohexanoate framework.

Table 1: Zinc Carbenoid-Mediated Synthesis of Methyl 5,5-dimethyl-4-oxohexanoate

| Reactant | Reagents | Product | Yield |

|---|

Alkylation and Acylation Strategies for Oxohexanoate Frameworks

Traditional alkylation and acylation reactions of enolates derived from β-keto esters are fundamental strategies for building the carbon skeleton of oxohexanoates. The acetoacetic ester synthesis, for example, involves the deprotonation of a β-keto ester to form a doubly stabilized enolate ion, which then acts as a nucleophile. medchemexpress.commdpi.com

This enolate can react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. medchemexpress.com For the synthesis of Methyl 2,5,5-trimethyl-4-oxohexanoate, a precursor like methyl 5,5-dimethyl-4-oxohexanoate could be subjected to α-alkylation. Deprotonation with a suitable base (e.g., an alkoxide) would generate the enolate, which could then be treated with a methylating agent (e.g., methyl iodide) to introduce the final methyl group at the C-2 position.

Controlling the regioselectivity of alkylation is a significant challenge, especially in unsymmetrical ketones. chemsynthesis.comnih.gov However, the α-protons of β-keto esters are particularly acidic (pKa ≈ 10), allowing for deprotonation with relatively mild bases like potassium carbonate, often facilitated by phase-transfer catalysis. nih.gov For more hindered systems or to avoid overalkylation, the choice of base (e.g., LDA, KHMDS) and reaction conditions is critical. nih.gov Nickel-catalyzed methods have also been developed for the regioselective alkylation of ketones at the more-hindered α-site, offering an alternative to traditional enolate chemistry. chemicalbook.com

Acylation strategies, such as the decarboxylative Claisen condensation, allow for the reaction of magnesium enolates of malonic acid half oxyesters with various acyl donors, including acyl chlorides and carboxylic acids, to produce functionalized β-keto esters. researchgate.net

Approaches via Samarium Diiodide-Induced Cyclizations

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis to promote reductive coupling and cyclization reactions. nih.gov This reagent is particularly effective in forming complex cyclic and polycyclic structures through intramolecular cyclizations of carbonyl compounds. google.com

In the context of oxohexanoate analogues, SmI₂ can induce intramolecular cyclizations of substrates containing both a keto group and a suitable radical acceptor, such as an arene or another unsaturated moiety. nih.gov For example, SmI₂-induced intramolecular ketyl-arene coupling reactions have been used to synthesize benzannulated cyclooctanol (B1193912) derivatives. nih.gov This type of transformation allows for the diastereoselective generation of multiple stereogenic centers in a single step, making it a highly efficient method for building molecular complexity. google.com The synthetic utility of this approach has been demonstrated in the total synthesis of complex natural products like strychnine, where a SmI₂-induced cascade cyclization is the key step. google.comaocs.org While not a direct route to the acyclic target compound, this methodology is highly relevant for creating complex cyclic analogues from related trimethyl-4-oxohexanoate precursors.

Preparation of Key Precursors and Intermediates

The synthesis of the target molecule relies on the availability of key precursors. For analogues like Methyl 3,3,5-trimethyl-4-oxohexanoate, a logical precursor is ethyl 3,3-dimethyl-5-oxohexanoate. A documented synthesis for this compound starts from isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). prepchem.com The process involves the ozonolysis of isophorone in ethyl acetate, which cleaves the carbon-carbon double bond. The resulting ozonide is then worked up in the presence of ethanol (B145695) and sulfuric acid, leading to the formation of ethyl 3,3-dimethyl-5-oxohexanoate in high yield (85.9%). prepchem.com

This strategy highlights a viable pathway to the core structure. To obtain the specific precursor for Methyl 3,3,5-trimethyl-4-oxohexanoate, one could envision a similar ozonolysis approach starting from a tetramethyl-substituted cyclohexenone derivative or by subsequent α-methylation of the resulting keto-ester. Another key precursor, methyl 4,4-dimethyl-3-oxopentanoate, used in the zinc carbenoid chain extension, is commercially available and serves as a crucial starting material for building the 5,5-dimethyl-4-oxo moiety. lookchem.com

Catalytic Systems in Oxoester Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of oxoesters. A variety of catalytic systems, employing both metal and organic catalysts, have been developed to facilitate key bond-forming reactions.

Table 2: Examples of Catalytic Systems in Keto Ester Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Hydration of Alkynes | Au(III) salts | 3-Alkynoates | γ-Keto Esters |

| Carbonylation | Pd complexes with phosphine (B1218219) ligands | Cyclic β-chloro enones | α,β-Unsaturated γ-keto esters |

| C-Acylation | Pentafluorophenylammonium triflate (PFPAT) | Enol silyl (B83357) ethers, Acid chlorides | β-Diketones, β-Keto esters |

| C-H Insertion | Niobium(V) chloride (NbCl₅) | Aldehydes, Ethyl diazoacetate | β-Keto Esters |

Gold(III)-catalyzed hydration of 3-alkynoates provides a direct, one-step, and atom-economical route to γ-keto esters under mild conditions. google.com Palladium catalysis is effective for the carbonylation of cyclic β-chloro enones, yielding versatile α,β-unsaturated γ-keto esters. lookchem.com Lewis acids like Niobium(V) chloride (NbCl₅) can catalyze the reaction between aldehydes and ethyl diazoacetate to produce β-keto esters selectively. researchgate.net Furthermore, organocatalysis, using chiral cinchona-derived catalysts, has been successfully applied to the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, demonstrating the power of non-metal catalysts in controlling stereochemistry.

Green Chemistry Principles in Synthetic Pathway Design

The design of synthetic routes for molecules like this compound should increasingly incorporate the principles of green chemistry to minimize environmental impact and enhance safety. nih.gov These principles provide a framework for developing more sustainable chemical processes. chemicalbook.com

Key principles applicable to oxoester synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Addition reactions, such as the hydration of alkynes, are inherently atom-economical. google.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which minimizes waste. The catalytic systems described in section 2.3 are excellent examples of this principle in practice.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. chemicalbook.com Many modern catalytic reactions, including some organocatalytic and gold-catalyzed processes, can be run under mild conditions. google.com

Use of Safer Solvents and Auxiliaries : The choice of solvents should be made to minimize their environmental and health impacts. Efforts to reduce or replace hazardous solvents are a cornerstone of green chemistry.

Prevention of Waste : It is better to prevent the formation of waste than to treat it after it has been created. nih.gov Designing syntheses with fewer steps and higher yields contributes directly to waste prevention. chemicalbook.com For instance, avoiding the use of protecting groups reduces the number of reaction steps and the generation of associated waste.

By prioritizing these principles, chemists can develop synthetic pathways that are not only efficient and selective but also environmentally responsible.

Chemical Reactivity and Transformations of Methyl 2,5,5 Trimethyl 4 Oxohexanoate

Carbonyl Reactivity in Oxoester Systems

The ketone carbonyl group at the C-4 position is a primary site for nucleophilic attack. Its reactivity is influenced by the steric hindrance imposed by the adjacent bulky tert-butyl group (at C-5) and the methyl group at the alpha-position (C-2). Typical reactions involving the carbonyl group in such systems include reductions, additions of organometallic reagents, and olefination reactions. The ester group, being less electrophilic, generally remains unaffected under conditions tailored for ketone transformations.

In related keto-ester systems, the ketone functionality can undergo various addition reactions. For instance, β,γ-unsaturated α-ketoesters are effective acceptors in 1,2-addition reactions of the C=O group, leading to the formation of tertiary alcohols which serve as versatile chiral building blocks in organic synthesis. nih.gov Similarly, the carbonyl group in Methyl 2,5,5-trimethyl-4-oxohexanoate can be targeted by nucleophiles, though the reaction's efficiency may be moderated by the steric environment.

Table 1: Representative Carbonyl Group Transformations

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Methyl 4-hydroxy-2,5,5-trimethylhexanoate |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Methyl 4-hydroxy-2,4,5,5-tetramethylhexanoate |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Methyl 2,5,5-trimethyl-4-methylidenehexanoate |

Alkylation at Active Methylene (B1212753)/Methine Positions

The carbon atoms situated between the two carbonyl groups (the α- and β-positions relative to the ester) feature protons with increased acidity. Specifically, the methine proton at C-2 and the methylene protons at C-3 are "active" and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile that can react with electrophiles, most commonly alkyl halides, in an alkylation reaction.

In systems containing active methylene groups, such as β-diketones and β-keto esters, alkylation is a fundamental carbon-carbon bond-forming reaction. researchgate.net The use of bases like cesium carbonate in a polar aprotic solvent such as DMF has been shown to be effective for the dialkylation of various active methylene compounds. researchgate.net For a molecule like this compound, regioselectivity can be an issue, as deprotonation can potentially occur at C-2 or C-3. The kinetic enolate is typically formed at the less sterically hindered C-3 position, while the thermodynamic enolate may form at the more substituted C-2 position. The choice of base, solvent, and temperature can influence this selectivity.

Recently, photocatalytic methods have been developed for the α-alkylation of active methylene and methine compounds with nonactivated alkenes, representing an atom-economical approach. nih.gov

Intramolecular Cyclization Reactions

Keto esters are valuable precursors for the synthesis of heterocyclic compounds through intramolecular cyclization. The specific arrangement of the ketone and ester groups in γ-keto esters makes them suitable for forming five-membered rings. For instance, ω-halo-β-keto esters can undergo intramolecular alkylation of their dianions to yield macrocyclic β-keto lactones. cdnsciencepub.com

A notable example of cyclization in related systems is the iodine-catalyzed formation of substituted furans and pyrans. vhu.edu.vnorganic-chemistry.org This method has been demonstrated for γ-alkenyl ketones, which undergo an unexpected 6-endo-trig cyclization to yield 3,4-dihydro-2H-pyran derivatives. vhu.edu.vn Similarly, α-propargyl-β-ketoester substrates can be cyclized to form substituted furans using molecular iodine as a simple and inexpensive catalyst under mild, solvent-free conditions. vhu.edu.vnchemrxiv.org A derivative of this compound containing an appropriately positioned double or triple bond could potentially undergo a similar intramolecular cyclization to form a substituted furan (B31954) or a related oxygen-containing heterocycle.

Radical Chemistry and Associated Transformations

The carbonyl and ester functionalities can also participate in radical reactions. One common transformation is the formation of a ketyl radical through a single-electron transfer (SET) to the ketone's carbonyl group. nih.gov This can be achieved using various reducing agents or through photocatalysis. nih.gov Once formed, these ketyl radicals can undergo dimerization (pinacol coupling) or participate in cyclization reactions if an unsaturated moiety is present elsewhere in the molecule.

In related systems, α-keto esters can serve as a source for acyl radicals. nih.gov For example, the reaction of an α-keto ester with a peroxide in the presence of an iron salt can generate an acyl radical, which can then add to heteroaromatic compounds. nih.gov While this compound is a γ-keto ester, fragmentation pathways to generate radical species could be envisaged under specific conditions, such as photolysis or reaction with potent radical initiators. The generation of α-acyloxy radicals from the corresponding esters is another possible pathway, which can lead to fragmentation or cyclization depending on the substrate's structure. beilstein-journals.orgmdpi.com

Advanced Spectroscopic and Analytical Characterization of Methyl 2,5,5 Trimethyl 4 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For Methyl 2,5,5-trimethyl-4-oxohexanoate, distinct signals are predicted for each unique proton environment.

-OCH₃ (Methyl Ester): A singlet integrating to three protons is expected around δ 3.7 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester group. mnstate.edulibretexts.orglibretexts.org

-C(CH₃)₃ (tert-Butyl): A singlet integrating to nine protons is predicted at approximately δ 1.1 ppm. These protons are equivalent and shielded, resulting in an upfield chemical shift.

-CH₂- (Methylene at C-3): The two protons on the carbon adjacent to the ketone (C-3) are diastereotopic and would be expected to appear as a complex multiplet, likely an AB quartet, further split by the C-2 proton. Their predicted chemical shift is around δ 2.7-2.9 ppm, influenced by the adjacent ketone.

-CH- (Methine at C-2): This single proton, situated between the ester and a methyl group, is expected to be a quartet due to coupling with the three protons of the C-2 methyl group. Its chemical shift is predicted to be around δ 2.6 ppm.

-CH₃ (Methyl at C-2): A doublet integrating to three protons is predicted around δ 1.3 ppm, resulting from coupling to the single methine proton at C-2.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | 1.1 | Singlet (s) | 9H |

| C2-CH ₃ | 1.3 | Doublet (d) | 3H |

| C2-H | 2.6 | Quartet (q) | 1H |

| C3-H ₂ | 2.8 | Multiplet (m) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity. libretexts.org In a proton-decoupled spectrum, each unique carbon atom in this compound would appear as a single line.

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region of the spectrum. The ketone carbonyl (C-4) is predicted to appear around δ 210-215 ppm, while the ester carbonyl (C-1) is expected at a slightly more shielded position, around δ 170-175 ppm. youtube.comoregonstate.edu

Quaternary Carbon (C-5): The carbon atom bonded to the three methyl groups of the tert-butyl group is predicted to have a chemical shift of approximately δ 45-50 ppm.

Other Aliphatic Carbons: The remaining carbons are expected in the more shielded region of the spectrum. The methoxy (B1213986) carbon (-OCH₃) would appear around δ 52 ppm. libretexts.org The methine carbon (C-2) is predicted around δ 50 ppm, the methylene (B1212753) carbon (C-3) around δ 35 ppm, the C-2 methyl carbon near δ 15 ppm, and the tert-butyl methyl carbons around δ 25 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Ester C=O) | 172 |

| C2 (-CH-) | 50 |

| C3 (-CH₂-) | 35 |

| C4 (Ketone C=O) | 212 |

| C5 (-C(CH₃)₃) | 48 |

| C6, C7, C8 (-C(CH₃)₃) | 25 |

| C9 (C2-CH₃) | 15 |

Advanced 2D NMR Techniques (e.g., APT, HSQC for related compounds)

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netcolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal at δ ~3.7 ppm to the ¹³C signal at δ ~52 ppm (the -OCH₃ group), the ¹H signal at δ ~2.6 ppm to the ¹³C signal at δ ~50 ppm (the C-2 methine), and so on for all protonated carbons. This technique definitively links the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the complete carbon framework by showing correlations between protons and carbons that are two or three bonds apart. columbia.eduustc.edu.cnyoutube.com Key expected correlations for this molecule would include:

A cross-peak between the methoxy protons (-OCH₃) and the ester carbonyl carbon (C-1).

Correlations from the C-2 methyl protons to both the C-2 methine carbon and the C-1 ester carbonyl carbon.

Correlations from the C-3 methylene protons to the C-2 methine, C-4 ketone, and C-5 quaternary carbons.

A strong correlation from the nine tert-butyl protons to the C-5 quaternary carbon and the C-4 ketone carbon.

APT (Attached Proton Test): While less common now due to the prevalence of HSQC, an APT experiment could differentiate between carbon types. It would show CH and CH₃ signals pointing in one direction (e.g., up) and CH₂ and quaternary carbon signals pointing in the opposite direction (e.g., down), providing a quick way to count each type of carbon.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for separating the target compound from a reaction mixture and obtaining its electron ionization (EI) mass spectrum. researchgate.net

For this compound (molar mass: 186.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern is dictated by the functional groups present, primarily the ketone and the ester. researchgate.netcdnsciencepub.com Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a dominant process.

Cleavage between C-4 and C-5 would result in a tert-butyl cation ([C(CH₃)₃]⁺) at m/z = 57 (often the base peak) and an acylium ion at m/z = 129 .

Cleavage between C-3 and C-4 would yield an acylium ion ([CH₃COC(CH₃)₃]⁺) at m/z = 99 .

McLafferty Rearrangement: While less likely for the ketone due to the lack of a γ-hydrogen on the tert-butyl side, a rearrangement involving the ester is possible, though other fragmentations are likely to dominate.

Loss of Methoxy Group: Fragmentation of the ester can lead to the loss of the methoxy radical (•OCH₃), resulting in a fragment at m/z = 155 . libretexts.org

Loss of Methanol (B129727): Loss of methanol (CH₃OH) via rearrangement could produce a peak at m/z = 154 .

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₀H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 155 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 129 | [M - •C(CH₃)₃]⁺ | α-cleavage at ketone |

| 99 | [CH₃(CH)COOCH₃]⁺ | α-cleavage at ketone |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS is invaluable for its detection and quantification in complex mixtures.

In a typical LC-MS analysis, the compound would first be separated from a sample matrix using a reversed-phase High-Performance Liquid Chromatography (HPLC) column, such as a C18 column. The separation relies on the compound's partitioning between the mobile phase (a solvent mixture, e.g., acetonitrile (B52724) and water) and the stationary phase (the C18-coated silica). Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for a molecule of this type, which would likely form a protonated molecular ion [M+H]+ under positive ion mode. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly sensitive and selective detection.

| Parameter | Condition |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.9 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Expected Ion | [M+H]+ |

| Scan Range (m/z) | 50 - 500 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS instruments (like Orbitrap or Time-of-Flight analyzers) can measure the mass-to-charge ratio of an ion with very high accuracy, typically to within 5 parts per million (ppm).

For this compound (molecular formula C10H18O3), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. By comparing the experimentally measured exact mass of the protonated molecule ([M+H]+) to the calculated theoretical mass, a molecular formula can be confidently assigned. This is a cornerstone of chemical structure elucidation.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule | C10H18O3 | 186.12560 |

| Protonated Ion [M+H]+ | [C10H19O3]+ | 187.13287 |

| Sodiated Adduct [M+Na]+ | [C10H18O3Na]+ | 209.11482 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

This compound contains several key functional groups: a ketone, a methyl ester, and various C-H bonds in methyl and methylene groups. The most prominent features in its infrared spectrum would be two strong absorption bands in the carbonyl region (C=O), one for the ketone and one for the ester. The exact positions of these bands can provide insight into the molecular environment. C-O stretching from the ester and various C-H stretching and bending vibrations would also be present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| C-H (sp3) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong |

| C=O (Ketone) | Stretching | 1705 - 1725 | Strong |

| C-H | Bending | 1350 - 1480 | Variable |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a synthesized compound and for quantitative analysis. auroraprosci.com For a non-UV-absorbing compound like this compound, which lacks a strong chromophore, detection can be challenging with standard UV-Vis detectors. However, derivatization to introduce a UV-active group is a common strategy. auroraprosci.com Alternatively, universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed.

A reversed-phase method would typically be used for purity determination, separating the target compound from starting materials, by-products, and other impurities. The peak area of the compound in the chromatogram is proportional to its concentration, allowing for the calculation of purity as a percentage of the total detected peak areas. Due to the presence of keto-enol tautomerism in β-keto esters, peak shape can sometimes be poor in reversed-phase HPLC; adjusting mobile phase pH or temperature can help mitigate this. chromforum.org

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water |

| Temperature | 30 - 40 °C |

| Detector | ELSD, CAD, or RI (or UV after derivatization) |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and essential technique used in synthetic chemistry to monitor the progress of a reaction. libretexts.orgfreshdesk.com To monitor a synthesis yielding this compound, a small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. rochester.edu

The plate is then developed in a chamber containing a suitable solvent system (eluent), often a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate). As the eluent moves up the plate, it separates the components of the mixture based on their polarity. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org The reaction is considered complete when the starting material spot is no longer visible. Because the target compound is not UV active, visualization requires staining, for example, with a potassium permanganate (B83412) or p-anisaldehyde solution. researchgate.net

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 on aluminum plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate mixture (e.g., 4:1 v/v) |

| Application | Spotting of starting material(s) and reaction mixture |

| Visualization | Potassium permanganate (KMnO4) stain or p-anisaldehyde stain, followed by gentle heating |

| Analysis | Comparison of Rf values of starting material vs. new product spot |

Theoretical and Computational Studies on Methyl 2,5,5 Trimethyl 4 Oxohexanoate

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.

A hypothetical DFT study on the synthesis of Methyl 2,5,5-trimethyl-4-oxohexanoate, for instance, via a Michael addition of a methyl group to a precursor, would involve mapping the energy profile of the reaction. Key findings from such a study would typically include the identification of the transition state structure and the calculation of the activation energy, which determines the reaction rate. The influence of different solvents on the reaction mechanism could also be simulated, providing a more complete picture of the reaction dynamics.

Illustrative Data Table: Hypothetical DFT Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediates | -5.8 |

| Products | -12.4 |

Note: The data in this table is hypothetical and serves as an example of the output from DFT calculations.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. For a flexible molecule like this compound, with several rotatable single bonds, this analysis is essential.

A computational study would systematically rotate the key dihedral angles in the molecule to map out its potential energy surface (PES). The PES is a multidimensional surface that relates the energy of the molecule to its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. This analysis helps in understanding which shapes the molecule is most likely to adopt.

Illustrative Data Table: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 120 | 0.00 | 65 |

| 2 | -60 | 0.85 | 25 |

| 3 | 180 | 1.50 | 10 |

Note: The data in this table is for illustrative purposes only.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing a compound. For this compound, DFT and other methods can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Calculations can predict the chemical shifts (δ) of the ¹H and ¹³C atoms in the molecule. These predicted shifts can then be compared with experimental data to confirm the structure of the compound.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. This is particularly useful for identifying functional groups, such as the carbonyl (C=O) and ester (C-O) groups in this compound.

Illustrative Data Table: Hypothetical Predicted Spectroscopic Data

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (δ, ppm) for -OCH₃ | 3.65 |

| ¹³C NMR Chemical Shift (δ, ppm) for C=O | 208.1 |

| IR Frequency (cm⁻¹) for C=O stretch | 1715 |

Note: This table contains hypothetical data to illustrate the output of spectroscopic parameter predictions.

Transition State Modeling for Chemical Reactions

Transition state modeling is a critical aspect of understanding chemical reactivity. The transition state is the highest energy point along the reaction coordinate and its structure determines the feasibility and stereochemical outcome of a reaction.

For a reaction involving this compound, such as an enolate addition or a reduction of the ketone, computational methods can be used to locate the exact geometry of the transition state. By analyzing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency), chemists can confirm that it represents a true saddle point on the potential energy surface. The insights gained from modeling the transition state can guide the design of catalysts or the choice of reaction conditions to favor a desired product.

Derivatives and Analogues of Methyl 2,5,5 Trimethyl 4 Oxohexanoate

Synthesis and Reactivity of Isomeric Oxohexanoates

The arrangement of substituent groups along the hexanoate (B1226103) backbone significantly influences the chemical properties and synthetic accessibility of oxohexanoate isomers. The synthesis and reactivity of isomers such as Methyl 3,3,5-trimethyl-4-oxohexanoate and Methyl 5,5-dimethyl-4-oxohexanoate provide a comparative context for understanding the subject compound.

Methyl 5,5-dimethyl-4-oxohexanoate

A documented synthesis for Methyl 5,5-dimethyl-4-oxohexanoate involves a chain extension reaction utilizing a zinc carbenoid. The process starts from methyl 4,4-dimethyl-3-oxopentanoate. This substrate is treated with a Simmons-Smith-type reagent generated in situ from diethylzinc (B1219324) and methylene (B1212753) iodide. This reaction sequence effectively inserts a methylene group, extending the carbon chain to afford the target γ-ketoester. The purification by vacuum distillation yields the product as a clear liquid in high yield (89-94%).

The general reactivity of γ-ketoesters like Methyl 5,5-dimethyl-4-oxohexanoate is characterized by the two carbonyl groups and the intervening methylene units. The ketone carbonyl is susceptible to nucleophilic attack, while the ester can undergo hydrolysis or transesterification. The protons on the carbon alpha to the ester (C2) and the carbon between the carbonyls (C3) are acidic and can be removed by a suitable base to form enolates, which are key intermediates in various carbon-carbon bond-forming reactions.

Table 1: Synthesis of Methyl 5,5-dimethyl-4-oxohexanoate

| Starting Material | Reagents | Solvent | Yield |

| Methyl 4,4-dimethyl-3-oxopentanoate | 1. Diethylzinc, Methylene iodide2. Sat. aq. NH₄Cl (quench) | Methylene chloride | 89-94% |

Methyl 3,3,5-trimethyl-4-oxohexanoate

The reactivity of this isomer would be dictated by the β-ketoester functionality. The presence of two methyl groups on the α-carbon (C3) blocks this position from participating in typical enolate-based alkylation or condensation reactions that are common for β-ketoesters. However, the α-proton at C2 is still present and acidic, allowing for enolate formation at this position. The steric hindrance around the ketone at C4 would likely reduce its reactivity towards bulky nucleophiles compared to less substituted analogues.

Functionalized Methyl 2,5,5-trimethyl-4-oxohexanoate Derivatives

The introduction of additional functional groups onto the this compound scaffold can lead to derivatives with altered chemical properties and potential applications. Functionalization can be targeted at several positions, primarily the α-carbon (C2) and the γ-carbon (C3), or involve transformations of the existing keto and ester groups.

While specific examples for the title compound are scarce, general methodologies for the functionalization of β-ketoesters are well-established.

α-Alkylation and α-Halogenation: The acidic proton at the C2 position can be removed by a base to form an enolate, which can then react with electrophiles. Reaction with alkyl halides would introduce an additional substituent at the C2 position. Similarly, treatment with electrophilic halogen sources (e.g., N-bromosuccinimide) would yield α-halo-β-ketoesters.

γ-Position Functionalization: Although the C3 position lacks a proton, functionalization at the γ-position (C5 in the parent hexanoate chain) of related α-diazo-β-ketoesters has been demonstrated through their corresponding silyl (B83357) enol ethers. nih.gov This suggests that indirect methods could be employed to introduce functionality at this sterically hindered site.

Modification of the Carbonyl Group: The ketone at C4 can be converted into other functional groups. For example, reduction with a hydride agent would yield a β-hydroxy ester. Reaction with amines could lead to the formation of enamines or, under reductive amination conditions, β-amino esters.

These transformations would yield a diverse array of derivatives, each with a unique chemical profile.

Cyclized and Heterocyclic Analogues Derived from Oxoesters

The dicarbonyl nature of oxoesters like this compound makes them valuable precursors for the synthesis of a wide range of cyclic and heterocyclic compounds. rsc.org These reactions typically involve condensation with dinucleophiles, where the oxoester provides a carbon backbone for the new ring system.

Synthesis of Pyrazoles: Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common and powerful method for their synthesis is the reaction of 1,3-dicarbonyl compounds, such as β-ketoesters, with hydrazine (B178648) and its derivatives. nih.govbeilstein-journals.org The reaction proceeds via a condensation-cyclization sequence. Initially, the hydrazine reacts with the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration, yields the pyrazolone (B3327878) ring system. nih.gov The specific substitution pattern on the resulting pyrazole (B372694) is dependent on the substituents of both the β-ketoester and the hydrazine used. nih.gov

Table 2: General Synthesis of Pyrazolones from β-Ketoesters

| Reactant 1 | Reactant 2 | Product Type |

| β-Ketoester | Hydrazine / Substituted Hydrazine | Substituted Pyrazolone |

Synthesis of Pyrimidines: Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The Pinner synthesis is a classic method for preparing pyrimidines, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netmdpi.com When a β-ketoester is used, it reacts with the amidine, often in the presence of an acid or base catalyst, to form a substituted 4-pyrimidinol. acs.orgorganic-chemistry.org The reaction mechanism involves the initial attack of the amidine on the ketone, followed by cyclization via attack on the ester carbonyl and subsequent elimination of water and alcohol. This method allows for the creation of a variety of substituted pyrimidines, which are core structures in many biologically active molecules. acs.org

Theoretically, reacting this compound with hydrazine would lead to a highly substituted pyrazolone, while reaction with an amidine would yield a corresponding pyrimidinol derivative. The steric hindrance from the gem-dimethyl group at C5 and the methyl group at C2 would influence the reaction rates but the fundamental reactivity remains.

Enantioselective Synthesis of Chiral this compound Derivatives

This compound possesses a stereocenter at the C2 position, meaning it can exist as two enantiomers. The development of methods to selectively synthesize one enantiomer over the other is a significant goal in asymmetric synthesis, as the biological activity of chiral molecules often depends on their specific stereochemistry.

The primary strategy for the enantioselective synthesis of derivatives of this compound focuses on the asymmetric α-alkylation of a related β-ketoester precursor. This involves the reaction of an enolate with an electrophile in the presence of a chiral catalyst that directs the approach of the electrophile to one face of the enolate.

Phase-Transfer Catalysis: A powerful method for the enantioselective alkylation of β-ketoesters is phase-transfer catalysis (PTC). rsc.orgnih.gov In this approach, a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, is used as the catalyst. nih.gov The reaction is typically performed in a biphasic system (e.g., aqueous base and an organic solvent). The chiral catalyst transports the enolate from the aqueous phase to the organic phase, where it reacts with an alkylating agent. The chiral environment provided by the catalyst-enolate ion pair controls the stereochemical outcome of the alkylation, leading to the formation of the product with high enantiomeric excess (ee). rsc.org This method has been successfully applied to various cyclic β-ketoesters, achieving excellent enantiopurities (up to 98% ee). rsc.org

Metal-Catalyzed Asymmetric Allylation: Another approach involves the use of transition metal catalysts with chiral ligands. For instance, a hybrid system of palladium and ruthenium complexes has been shown to catalyze the asymmetric dehydrative allylation of β-ketoesters. researchgate.net Similarly, iridium-catalyzed asymmetric allylic alkylation of extended enolates provides a route to chiral products. nih.govacs.org These methods generate a chiral center at the α-position with high regio- and enantioselectivity.

While these methods have not been specifically reported for this compound, the principles are directly applicable. For example, one could envision the asymmetric methylation of methyl 5,5-dimethyl-4-oxohexanoate using a chiral phase-transfer catalyst to produce an enantioenriched form of this compound.

Table 3: Methods for Enantioselective α-Alkylation of β-Ketoesters

| Method | Catalyst Type | Key Features |

| Phase-Transfer Catalysis (PTC) | Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids) | Metal-free, scalable, high enantioselectivity. rsc.org |

| Metal Catalysis | Chiral Ligand-Metal Complexes (e.g., Pd, Ru, Ir) | High regio- and enantioselectivity for specific transformations like allylation. researchgate.netacs.org |

Future Research Directions in Methyl 2,5,5 Trimethyl 4 Oxohexanoate Chemistry

Development of Novel Catalytic and Asymmetric Transformations

The development of novel catalytic and asymmetric transformations for β-keto esters is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high precision. acs.orgresearchgate.net For a sterically hindered molecule like Methyl 2,5,5-trimethyl-4-oxohexanoate, research into tailored catalytic systems is a promising frontier.

Future research could focus on the asymmetric reduction of the ketone functionality to produce enantiomerically enriched β-hydroxy esters, which are valuable building blocks in pharmaceuticals. acs.org The development of catalysts that can accommodate the bulky trimethyl-substituted carbon center will be crucial. Both transition-metal catalysis and organocatalysis offer potential solutions. researchgate.net For instance, ruthenium- and palladium-based catalysts have shown high efficiency in the asymmetric hydrogenation of various β-keto esters. acs.org

Furthermore, catalytic systems could be developed for stereoselective alkylation, aldol, and Michael addition reactions at the α-position of this compound. acs.orgnih.gov The design of chiral ligands that can create a specific steric and electronic environment around the active site will be paramount to achieving high diastereo- and enantioselectivity. nih.gov

Table 1: Potential Catalytic Asymmetric Transformations for this compound

| Transformation | Catalyst Type | Potential Product | Significance |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ruthenium or Palladium Complexes | Chiral β-hydroxy ester | Pharmaceutical intermediate |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | α-substituted chiral β-keto ester | Building block for complex molecules |

| Asymmetric Aldol Reaction | Chiral Lewis Acids or Organocatalysts | Chiral β-hydroxy-α-alkyl keto ester | Access to polyketide structures |

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry)

The integration of advanced synthetic methodologies, such as flow chemistry, offers significant advantages for the synthesis and transformation of this compound. Flow chemistry provides enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for process automation and scalability. nih.goveuropa.eu

The synthesis of α-keto esters has been successfully demonstrated using continuous flow reactors, which can offer milder reaction conditions and higher purity products compared to traditional batch methods. nih.govresearchgate.net A similar approach could be developed for the synthesis of this compound, potentially improving yield and reducing waste.

Furthermore, flow chemistry can be instrumental in performing multi-step syntheses in a continuous manner. acs.org For instance, the synthesis of α-halo ketones, which are important building blocks, has been achieved in a multi-step flow system with high efficiency and without the need to isolate intermediates. acs.org This methodology could be adapted for transformations of this compound, enabling the rapid and safe production of its derivatives. The use of packed-bed reactors with immobilized reagents and catalysts in a flow system can also simplify purification processes. nih.gov

Exploration of Mechanistic Pathways through Advanced Spectroscopic Techniques

A deeper understanding of the mechanistic pathways of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques can provide invaluable insights into reaction intermediates, transition states, and the role of catalysts.

In-situ spectroscopic methods, such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor reactions in real-time. This allows for the identification of transient species and the elucidation of reaction kinetics. For example, such techniques have been used to study the mechanism of methanol (B129727) dehydration promoted by methyl esters on zeolite catalysts.

Computational studies, including Density Functional Theory (DFT) calculations, can complement experimental data by providing detailed information on the electronic structure and energetics of reactants, intermediates, and transition states. mdpi.comnih.gov This combined experimental and theoretical approach can be applied to investigate the mechanisms of catalytic asymmetric reactions involving this compound, leading to the rational design of more efficient catalysts.

Application of Machine Learning and AI in Reaction Discovery and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis by accelerating reaction discovery and optimization. beilstein-journals.orgchemcopilot.com These technologies can be particularly beneficial for complex molecules like this compound, where the parameter space for reaction conditions can be vast.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| β-hydroxy esters |

| α-keto esters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.